4-Methoxypyridine N-oxide
Overview
Description
4-Methoxypyridine N-oxide is a derivative of pyridine where a methoxy group is attached to the fourth position of the pyridine ring and an N-oxide group is present at the nitrogen atom. This compound is known for its ability to act as an electron-rich ligand, which can bridge multiple metal atoms in coordination complexes. It is structurally related to other pyridine N-oxides, which have been extensively studied for their complexation with various metals .
Synthesis Analysis
The synthesis of 4-methoxypyridine N-oxide derivatives can be achieved through various methods. One approach involves the reaction of 4-hydroxypyridine-N-oxide with chloroacetic acid in an alkaline medium, yielding N-(4-pyridonyl)oxyacetic acid, which upon treatment with diazomethane, decomposes to form 4-methoxypyridine . Another method includes the reaction of 4-chloro-2,3-dimethylpyridine N-oxide with 3-methoxypropanol and sodium, leading to a methoxypropoxy-substituted pyridine N-oxide . Additionally, the nitration of 2- and 3-methoxypyridine-N-oxide results in the formation of 4-nitro compounds, indicating the directive influence of the N-oxide group during electrophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of 4-methoxypyridine N-oxide allows it to bridge multiple silver atoms, forming 1-D coordination polymers. The counteranions in these polymers are non-coordinating, and the ligand exhibits versatility in the ways it propagates along the chain . The structure of related compounds, such as 4-ethoxypyridine N-oxide complexes, has been characterized by spectral, magnetic, and conductance studies, providing insights into the coordination geometry and symmetry of these complexes .
Chemical Reactions Analysis
4-Methoxypyridine N-oxide participates in various chemical reactions due to its electron-rich nature. It can form coordination polymers with silver(I) salts, where it acts as a bridging ligand . The compound also undergoes decomposition when treated with diazomethane, leading to the formation of 4-methoxypyridine along with the release of carbon dioxide and formaldehyde . The reactivity of pyridine N-oxides with metal ions has been demonstrated in the synthesis of complexes with metal nitrates, halides, and perchlorates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxypyridine N-oxide have been studied through spectroscopic methods. The infrared and Raman spectra of the compound have been investigated, and vibrational assignments have been made based on comparisons with related molecules . The thermodynamic functions of the molecule in the ideal gas state have also been calculated over a range of temperatures . The basicity constants of substituted naphthyridines and their N-oxides, which are structurally related to 4-methoxypyridine N-oxide, have been measured, providing insights into the protonation behavior and electronic effects of substituents .
Scientific Research Applications
Bridging Ligand in Coordination Chemistry
4-Methoxypyridine N-oxide shows a unique ability to bridge silver atoms in coordination compounds. It reacts with various silver(I) salts to form 1-D coordination polymers, where it can bridge one, two, or even three silver atoms, demonstrating its versatility as a bridging ligand in the creation of novel coordination structures (Puttreddy & Steel, 2014).
Influence in Nitration Reactions
The compound plays a significant role in directing the course of nitration reactions. For instance, in the nitration of derivatives of pyridine-N-oxide, 4-Methoxypyridine N-oxide influences the outcome, with nitration products varying depending on the presence of this compound. This demonstrates its potential utility in fine-tuning chemical synthesis processes (Hertog & Ammers, 2010).
Catalytic Applications
4-Methoxypyridine N-oxide shows promise in catalytic applications. It has been used in the synthesis of N-Methyl-4-pyridone, showcasing its efficacy in the catalysis of methylation reactions. Its use in such processes highlights its potential in organic synthesis and industrial chemistry (Grabowska, Zawadzki, & Syper, 2008).
Complex Formation with Boron Trifluoride
Studies have shown that 4-Methoxypyridine N-oxide can form molecular complexes with boron trifluoride. This interaction is essential for understanding the donor-acceptor properties in aromatic rings and the hybridization state of oxygen atoms, which is crucial in the field of molecular chemistry (Andreev, Tafeenko, & Ivashevskaya, 2014).
Role in Sulfonylation Reactions
In the field of organic chemistry, particularly in sulfonylation reactions, 4-Methoxypyridine N-oxide demonstrates effectiveness as a catalyst. It has been used to study the sequence of gossypol’s hydroxyl groups tosylation, indicating its utility in complex organic reactions (Dykun, Anishchenko, Redko, & Rybachenko, 2021).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFAIBPJCWFJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149956 | |
Record name | 4-Methoxypyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyridine N-oxide | |
CAS RN |
1122-96-9 | |
Record name | 4-Methoxypyridine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1122-96-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27964 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxypyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxypyridine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Methoxypyridine N-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMB9SBP2LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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